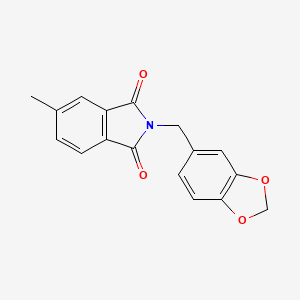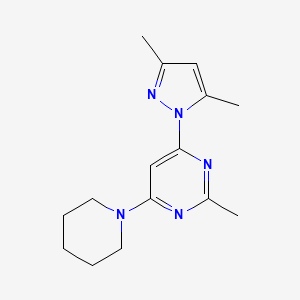
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glycemic control.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors involves the inhibition of this compound, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of these hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and improved glucose uptake by peripheral tissues.
Biochemical and physiological effects:
This compound inhibitors have been shown to have various biochemical and physiological effects, including improved glycemic control, reduced inflammation, improved endothelial function, and reduced oxidative stress. These effects may be beneficial in preventing or treating various complications associated with diabetes and other diseases, such as cardiovascular diseases, diabetic nephropathy, and diabetic retinopathy.
実験室実験の利点と制限
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors in lab experiments include their specificity for this compound, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, the limitations of using this compound inhibitors in lab experiments include their cost, their potential interactions with other drugs, and the need for careful monitoring of glucose levels.
将来の方向性
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors, including the investigation of their therapeutic potential in other diseases, such as Alzheimer's disease and cancer. In addition, the development of more potent and selective this compound inhibitors, as well as the combination of this compound inhibitors with other drugs, may further improve their efficacy and safety. Finally, the identification of biomarkers that can predict the response to this compound inhibitors may help to personalize the treatment of diabetes and other diseases.
合成法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methyl-6-(1-piperidinyl)pyrimidin-4-amine in the presence of a coupling agent such as HATU or EDC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the final product is obtained by purification using column chromatography or recrystallization.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(1-piperidinyl)pyrimidine inhibitors have been extensively studied for their potential therapeutic uses in various diseases, including type 2 diabetes, obesity, and cardiovascular diseases. In addition to their glucose-lowering effects, this compound inhibitors have been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, which may be beneficial in preventing or treating various complications associated with diabetes and other diseases.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-9-12(2)20(18-11)15-10-14(16-13(3)17-15)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPGCBMNZLNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
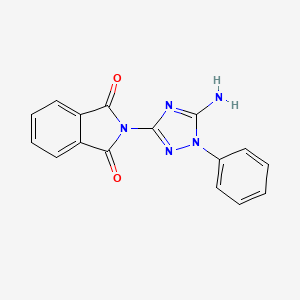

![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
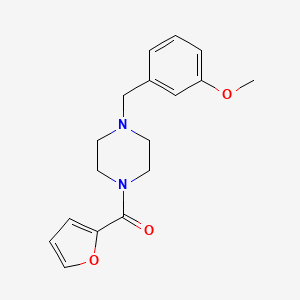


![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

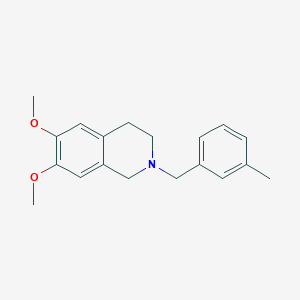
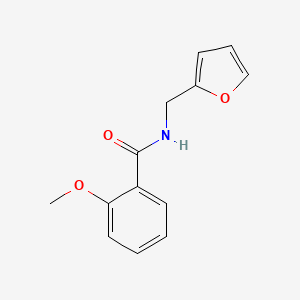
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
